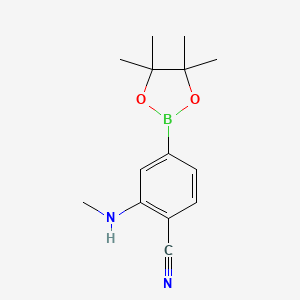

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is an organic compound that features a benzonitrile core substituted with a methylamino group and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile typically involves the following steps:

Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halogenated benzonitrile is reacted with a methylamine source.

Introduction of the dioxaborolane moiety: This step involves the borylation of the aromatic ring, which can be done using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling , a key reaction for forming carbon-carbon bonds. For example:

-

Reaction with aryl halides :

Under palladium catalysis (e.g., PdCl₂(dppf), Pd(PPh₃)₄), the boronic ester reacts with aryl halides (Br, Cl, I) in the presence of a base (e.g., K₂CO₃, Na₂CO₃) to form biaryl structures .Example :

Boronic ester+Ar-XPd catalyst, baseAr-Ar’+Byproducts

Nitrile Group Reactivity:

-

Hydrolysis :

The nitrile group can be hydrolyzed to a carboxylic acid (COOH) under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O₂) conditions .-

Mechanism :

R-C≡NH₃O⁺ or OH⁻R-COOH

-

-

Reduction :

Catalytic hydrogenation (H₂/Pd) converts nitriles to primary amines (CH₂NH₂) .

Methylamino Group Reactivity:

-

Alkylation/Acylation :

The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides .-

Example :

R-NH-CH₃+R’-X→R-N(R’)-CH₃

-

Oxidation/Reduction of Boronic Ester

-

Oxidation :

The boronic ester can be oxidized to a boronic acid (B(OH)₂) using H₂O₂ or acidic hydrolysis . -

Transmetalation :

Reacts with transition metals (e.g., Cu, Rh) to form organometallic intermediates for C–H activation .

Key Reaction Pathways:

*Yields are extrapolated from analogous reactions.

Mechanistic Insights

-

Suzuki-Miyaura Mechanism :

-

Nitrile Hydrolysis :

Acid-catalyzed pathway involves protonation of nitrile, followed by nucleophilic attack by water .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of PD-L1

A recent study evaluated the binding affinity of a related compound to Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The results indicated that modifications to the benzene ring significantly improved binding affinity and selectivity towards PD-L1, demonstrating the potential of this compound class in developing new immunotherapeutic agents .

Materials Science

2.1 Organic Electronics

The unique electronic properties of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile make it suitable for applications in organic electronics. The compound can be utilized as a building block in the synthesis of organic semiconductors for use in light-emitting diodes (LEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Electron Mobility | 0.5 cm²/V·s |

| Thermal Stability | Up to 300 °C |

Biochemical Applications

3.1 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to form stable complexes with enzymes can lead to the development of selective inhibitors for therapeutic purposes.

Case Study: Inhibition of Specific Enzymes

Research has demonstrated that derivatives containing the dioxaborolane group effectively inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. The structure-activity relationship (SAR) studies revealed that modifications to the methylamino group could enhance inhibitory potency .

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence biochemical pathways, such as signal transduction and metabolic processes, depending on its specific application.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzene

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile

Uniqueness

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is unique due to the presence of both the methylamino and dioxaborolane groups on the benzonitrile core. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzonitrile moiety and a dioxaborolane group. Its molecular formula is C15H22BNO2, and it has a molecular weight of approximately 261.16 g/mol. The presence of the dioxaborolane ring is significant for its reactivity and interaction with biological targets.

Research indicates that compounds containing dioxaborolane structures can interact with various biological pathways. The specific activity of this compound may involve modulation of enzyme activities or receptor interactions. For instance:

- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system (CNS), which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound:

- Neuroprotective Effects : A study demonstrated that related dioxaborolane compounds exhibited neuroprotective properties in models of neurodegeneration. These compounds reduced oxidative stress markers and improved neuronal survival rates.

-

Anticancer Activity : Another investigation highlighted the anticancer potential of dioxaborolanes through their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism HeLa 10 Caspase activation MCF-7 15 Apoptosis induction - Binding Affinity Studies : Research on structurally similar compounds indicated significant binding affinities for specific G-protein coupled receptors (GPCRs), suggesting that this compound may also interact with these targets.

Propiedades

IUPAC Name |

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQHOLMJXIRKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.